molecular formula C8H6BNO2 B2653661 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile CAS No. 905710-80-7

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile

Cat. No.: B2653661
CAS No.: 905710-80-7
M. Wt: 158.95
InChI Key: DGIOKAFHCWJCKM-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile is an organic compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile typically involves the reaction of appropriate boronic acids with ortho-substituted phenols under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, followed by cyclization to form the benzoxaborole ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Primary amines.

    Substitution: Various substituted benzoxaboroles depending on the substituent introduced.

Scientific Research Applications

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of bacterial and fungal enzymes.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The boron atom in the benzoxaborole ring plays a crucial role in this inhibition by forming stable complexes with enzyme residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
  • 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid

Uniqueness

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoxaboroles that may lack this functional group, thereby expanding its range of applications in various fields.

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BNO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIOKAFHCWJCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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